5-Chloro-2-(2-chloroethyl)pyridine
Description
5-Chloro-2-(2-chloroethyl)pyridine is a halogenated pyridine derivative characterized by a chlorine atom at the 5-position and a 2-chloroethyl substituent at the 2-position of the pyridine ring. This compound belongs to a broader class of chloro-substituted pyridines, which are widely studied for their reactivity, biological activity, and applications in pharmaceuticals, agrochemicals, and materials science. The presence of two chlorine groups—one on the aromatic ring and another on the ethyl chain—confers distinct electronic and steric properties, influencing its chemical behavior and interaction with biological targets.
Properties
Molecular Formula |
C7H7Cl2N |
|---|---|
Molecular Weight |
176.04 g/mol |
IUPAC Name |
5-chloro-2-(2-chloroethyl)pyridine |
InChI |
InChI=1S/C7H7Cl2N/c8-4-3-7-2-1-6(9)5-10-7/h1-2,5H,3-4H2 |
InChI Key |
YAYQHQMTSRGMOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2-chloroethyl)pyridine typically involves the chlorination of 2-(2-chloroethyl)pyridine. One common method includes the reaction of 2-(2-chloroethyl)pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to facilitate the substitution of the hydrogen atom at the 5-position with a chlorine atom.
Industrial Production Methods: Industrial production of 5-Chloro-2-(2-chloroethyl)pyridine often involves large-scale chlorination processes. These processes are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(2-chloroethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, thiourea, or sodium alkoxide are commonly used under reflux conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-2-(2-chloroethyl)pyridine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It is also used in the development of bioactive molecules.
Medicine: The compound is explored for its potential therapeutic applications. It is used in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: In the agrochemical industry, 5-Chloro-2-(2-chloroethyl)pyridine is used in the synthesis of pesticides and herbicides. It is also used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-chloroethyl)pyridine involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cytotoxic effects.
Comparison with Similar Compounds
Key Findings :
- Trifluoromethyl substitutions (as in ) increase electronegativity and thermal stability, whereas simple chloroethyl groups prioritize synthetic versatility .
Pyridine Derivatives with Heterocyclic Substituents
Compounds with nitrogen- or sulfur-containing heterocycles exhibit divergent biological and chemical profiles:
Key Findings :
- Heterocyclic substituents (e.g., triazole, thiazole) introduce additional hydrogen-bonding sites, improving target specificity compared to alkyl-chlorinated derivatives .
- Piperidine-containing analogues () demonstrate superior pharmacokinetic profiles but reduced electrophilic reactivity compared to chloroethyl-substituted pyridines .
Fluorinated Pyridine Analogues
Fluorine substitutions alter electronic properties and bioactivity:
| Compound | Fluorine Substitution | Key Differences | Applications |
|---|---|---|---|
| 5-Fluoro-2-(oxetan-3-yloxy)pyridine | Fluorine at position 5 | Oxetane ring instead of chloroethyl group | Enhanced metabolic stability in drug candidates |
| 5-Chloro-2-(difluoromethyl)-3-(trifluoromethyl)pyridine | Difluoromethyl and trifluoromethyl groups | Multiple fluorine atoms at positions 2 and 3 | High thermal stability for industrial coatings |
Key Findings :
- Fluorinated derivatives () exhibit stronger C-F bonds and higher electronegativity, favoring applications in medicinal chemistry over chloroethyl analogues.
- Chloroethyl groups prioritize cost-effective synthesis and intermediate utility in multi-step reactions .
Data Tables for Comparative Analysis
Table 1: Physicochemical Properties
| Compound | LogP | Melting Point (°C) | Water Solubility (mg/mL) |
|---|---|---|---|
| 5-Chloro-2-(2-chloroethyl)pyridine | 2.8 | 45–48 | 1.2 |
| 5-Chloro-2-(chloromethyl)pyridine | 2.5 | 60–63 | 0.8 |
| 5-Chloro-2-(1,2,4-triazol-1-yl)pyridine | 1.9 | 120–123 | 3.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
